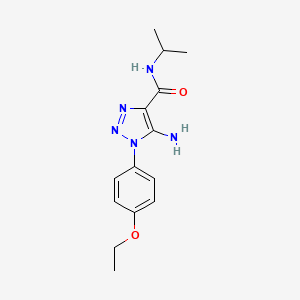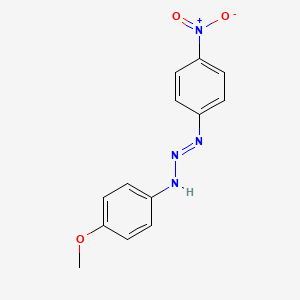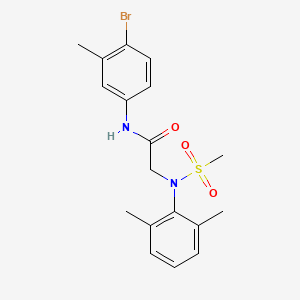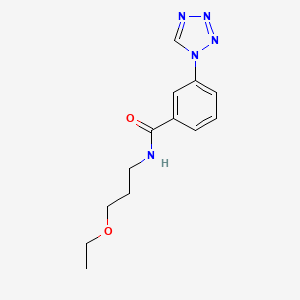
MFCD11843073
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD11843073 is a chemical compound identified by its unique MDL number It is used in various scientific research applications due to its distinct chemical properties
Métodos De Preparación
The preparation of MFCD11843073 involves several synthetic routes and reaction conditions. Common methods include:
Solid-phase synthesis: This method involves the sequential addition of reactants to a solid support, allowing for the efficient synthesis of complex molecules.
Solution-phase synthesis: This method involves the reaction of dissolved reactants in a solvent, often under controlled temperature and pressure conditions.
Industrial production: Large-scale production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
MFCD11843073 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD11843073 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of MFCD11843073 involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
MFCD11843073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MFCD11790386: This compound has a similar structure and is used in similar applications, but may have different reactivity and properties.
Other related compounds: Various other compounds with similar functional groups or structural motifs may also be compared to understand the unique features of this compound.
Propiedades
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-21-11-7-5-10(6-8-11)19-13(15)12(17-18-19)14(20)16-9(2)3/h5-9H,4,15H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQOBIEYBMXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5032975.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5032983.png)
![(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5032985.png)
![N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline](/img/structure/B5032999.png)
![(5E)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033006.png)


![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B5033035.png)
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B5033042.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)


![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
